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4-Cyclopropoxy-3-ethyl-5-

fluoropyridine

Cat. No.: B14832482

Get Quote

The journey of a novel chemical entity from conceptualization to application is underpinned by

the rigorous and unequivocal confirmation of its molecular structure. For a compound such as

4-Cyclopropoxy-3-ethyl-5-fluoropyridine, which presents a unique combination of functional

groups, precise structural verification is paramount. This guide provides a comprehensive

framework for the analytical methodologies required to confirm the chemical formula

(C₁₀H₁₂FNO) and molecular weight (181.21 g/mol ) of this molecule. We will delve into the

causality behind experimental choices and outline self-validating protocols to ensure the

highest degree of scientific integrity.

Part 1: Theoretical Foundation and In Silico Analysis
Before embarking on empirical analysis, a robust theoretical foundation must be established.

The putative structure of 4-Cyclopropoxy-3-ethyl-5-fluoropyridine, derived from its IUPAC

name, serves as our hypothesis.

1.1. Molecular Formula and Isotopic Distribution

The proposed chemical formula is C₁₀H₁₂FNO. Based on this, the theoretical monoisotopic

mass and the average molecular weight can be calculated.
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Parameter Value

Chemical Formula C₁₀H₁₂FNO

Average Molecular Weight 181.21 g/mol

Monoisotopic Mass 181.0903 u

The theoretical isotopic distribution pattern, arising from the natural abundance of isotopes

(notably ¹³C), provides a unique fingerprint that will be crucial for mass spectrometry analysis.

1.2. Spectroscopic Predictions

Computational tools can predict the expected ¹H, ¹³C, and ¹⁹F NMR (Nuclear Magnetic

Resonance) spectra. These predictions, while not a substitute for experimental data, are

invaluable for guiding spectral interpretation. For instance, the presence of a cyclopropyl group

will manifest as complex multiplets in the upfield region of the ¹H NMR spectrum, a

characteristic that is well-documented.[1]

Part 2: Experimental Verification of Molecular
Weight
The cornerstone of molecular weight determination is mass spectrometry (MS). The choice of

ionization technique is critical and depends on the physicochemical properties of the analyte.

2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive method for confirming the elemental composition of a molecule.

Rationale: Unlike low-resolution MS, HRMS provides mass measurements with high

accuracy (typically <5 ppm), which allows for the unambiguous determination of the

elemental formula.

Experimental Protocol: HRMS Analysis

Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of the synthesized 4-
Cyclopropoxy-3-ethyl-5-fluoropyridine in a suitable solvent (e.g., acetonitrile or methanol)
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to a final concentration of approximately 1 µg/mL.

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight

(TOF) or Orbitrap analyzer.

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar

molecule, likely to produce the protonated molecular ion [M+H]⁺.

Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolving power

of the instrument will allow for the separation of ions with very similar mass-to-charge ratios.

Data Analysis:

Identify the peak corresponding to the [M+H]⁺ ion.

Compare the experimentally measured accurate mass with the theoretical accurate mass

of C₁₀H₁₃FNO⁺ (182.0981 u).

The mass error should be within the acceptable range (e.g., <5 ppm) to confirm the

elemental composition.

Compare the observed isotopic pattern with the theoretically predicted pattern for

C₁₀H₁₂FNO.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.8, fontname="Arial"]; node
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Workflow for HRMS-based formula verification.

Part 3: Structural Elucidation and Formula
Confirmation through NMR Spectroscopy
While HRMS provides the elemental formula, NMR spectroscopy is essential for confirming the

connectivity of the atoms, thereby verifying the structural formula.
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3.1. ¹H NMR Spectroscopy

Rationale: Provides information on the number of different types of protons, their chemical

environment, and their proximity to other protons.

Expected ¹H NMR Features for 4-Cyclopropoxy-3-ethyl-5-fluoropyridine:

Protons
Expected Chemical
Shift (δ, ppm)

Expected
Multiplicity

Integration

Pyridine-H ~8.0-8.5 Singlet/Doublet 2H

Cyclopropoxy-CH ~3.5-4.0 Multiplet 1H

Ethyl-CH₂ ~2.5-3.0 Quartet 2H

Ethyl-CH₃ ~1.0-1.5 Triplet 3H

Cyclopropoxy-CH₂ ~0.5-1.0 Multiplet 4H

3.2. ¹³C NMR Spectroscopy

Rationale: Provides information on the number of different types of carbon atoms and their

chemical environment.

Expected ¹³C NMR Features:

Aromatic Region: Signals corresponding to the pyridine ring carbons, with their chemical

shifts influenced by the fluorine and other substituents.

Aliphatic Region: Signals for the ethyl and cyclopropyl carbons.

3.3. ¹⁹F NMR Spectroscopy

Rationale: Directly observes the fluorine atom, providing a distinct signal that confirms its

presence and can reveal couplings to nearby protons.

Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Data Analysis:

Integrate the proton signals to determine the relative number of protons.

Analyze the splitting patterns (multiplicities) to deduce the connectivity of the atoms.

Correlate the ¹H and ¹³C spectra using 2D NMR techniques (e.g., HSQC, HMBC) to build

the carbon framework and confirm the placement of substituents.

The presence of a single signal in the ¹⁹F NMR spectrum confirms the single fluorine atom

in the molecule.
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NMR-based structural elucidation workflow.

Part 4: Orthogonal Verification through Elemental
Analysis
Elemental analysis provides a quantitative measure of the elemental composition of a

compound.

Rationale: This technique serves as an independent and orthogonal method to corroborate

the formula determined by HRMS.

Experimental Protocol: Elemental Analysis
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Sample Preparation: A precisely weighed amount of the highly purified compound is

required.

Instrumentation: A CHN analyzer is used, which combusts the sample and quantifies the

resulting CO₂, H₂O, and N₂.

Data Analysis: The experimentally determined weight percentages of Carbon, Hydrogen, and

Nitrogen are compared to the theoretical values.

Element Theoretical %

C 66.28%

H 6.67%

N 7.73%

A close agreement (typically within ±0.4%) between the experimental and theoretical values

provides strong evidence for the proposed formula.

Conclusion: A Self-Validating Approach to
Compound Characterization
The confirmation of the molecular weight and formula of a novel compound like 4-
Cyclopropoxy-3-ethyl-5-fluoropyridine requires a multi-faceted and self-validating analytical

approach. By integrating the high-accuracy mass determination from HRMS, the detailed

structural insights from a suite of NMR experiments, and the quantitative elemental composition

from elemental analysis, researchers can establish the identity of a new chemical entity with

the highest degree of confidence. This rigorous characterization is a non-negotiable

prerequisite for any further investigation into the compound's biological activity and potential

therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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